molecular formula C13H12BrSi B13328976 (4-Bromophenyl)(methyl)(phenyl)silane CAS No. 18205-09-9

(4-Bromophenyl)(methyl)(phenyl)silane

Cat. No.: B13328976
CAS No.: 18205-09-9
M. Wt: 276.22 g/mol
InChI Key: ZDJJKESTOMUZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(methyl)(phenyl)silane is an organosilicon compound that features a silicon atom bonded to a 4-bromophenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(methyl)(phenyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with methylphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield silanols or siloxanes .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(methyl)(phenyl)silane in various reactions involves the interaction of the silicon atom with other reactants. In coupling reactions, the silicon atom facilitates the formation of new carbon-carbon bonds through the transfer of electrons. In oxidation and reduction reactions, the silicon atom undergoes changes in its oxidation state, leading to the formation of different silicon-containing products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.

Properties

CAS No.

18205-09-9

Molecular Formula

C13H12BrSi

Molecular Weight

276.22 g/mol

InChI

InChI=1S/C13H12BrSi/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3

InChI Key

ZDJJKESTOMUZAL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.